

Application Notes and Protocols for Determining Pump Activity Using Radioisotope Flux Assays

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Compound of Interest

Compound Name: *Sodium potassium*

Cat. No.: *B080026*

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Introduction

Membrane pumps are integral proteins that actively transport ions and small molecules across cellular membranes, a process vital for maintaining cellular homeostasis, signaling, and nutrient uptake. The dysregulation of these pumps is implicated in numerous diseases, making them critical targets for drug discovery and development. Radioisotope flux assays are a robust and sensitive method for directly measuring the transport activity of these pumps. This document provides detailed application notes and protocols for determining the activity of various membrane pumps using radioisotope flux assays.

Radioisotope flux assays offer a direct measure of transport function by tracing the movement of a radiolabeled substrate across a membrane. This technique is highly sensitive, allowing for the detection of low levels of transport activity, and can be adapted to various experimental systems, including whole cells, isolated membrane vesicles, and reconstituted proteoliposomes.

Principle of Radioisotope Flux Assays

Radioisotope flux assays are based on the principle of measuring the time-dependent movement of a radiolabeled substrate from a donor compartment to an acceptor compartment. In the context of membrane pumps, this typically involves measuring the uptake of a radiolabeled ion or molecule into cells or membrane vesicles (influx assay) or its release from

pre-loaded cells or vesicles (efflux assay). The rate of this movement is directly proportional to the activity of the transporter pump. By comparing the flux in the presence and absence of specific inhibitors, the component of transport mediated by the pump of interest can be determined.

Featured Assays and Protocols

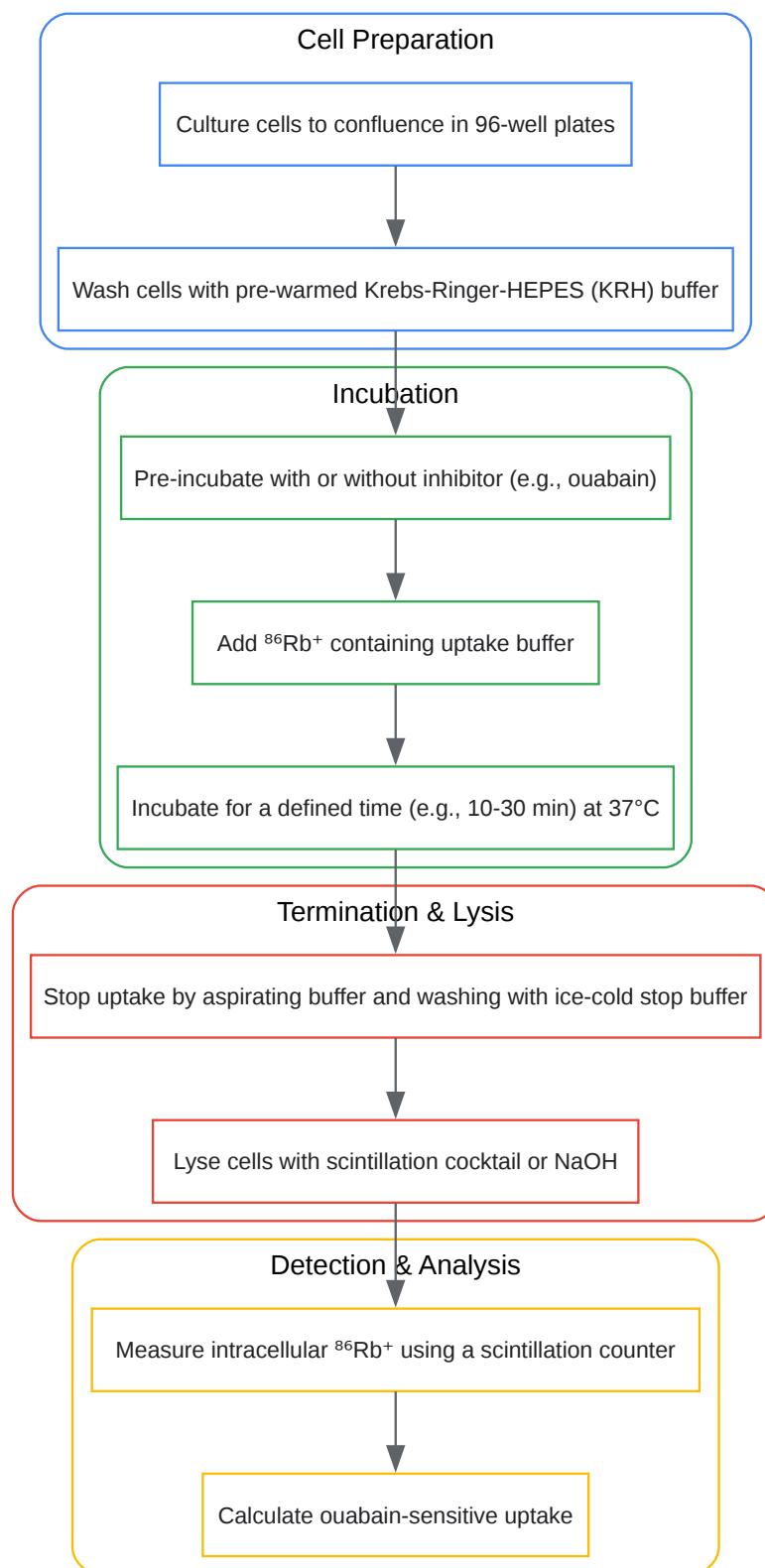
This document provides detailed protocols for the following key radioisotope flux assays:

- **$^{86}\text{Rb}^+$ Uptake Assay for Na^+/K^+ -ATPase Activity:** A classic influx assay to measure the activity of the sodium-potassium pump.
- **^3H -Ouabain Binding Assay for Na^+/K^+ -ATPase Quantification:** A binding assay to determine the number of active pump sites.
- **$^{45}\text{Ca}^{2+}$ Uptake Assay for SERCA Pump Activity:** An influx assay to measure the activity of the sarcoplasmic/endoplasmic reticulum Ca^{2+} -ATPase.
- **[^3H]-Substrate Efflux Assay for P-glycoprotein (MDR1) Activity:** An efflux assay to measure the function of the multidrug resistance transporter P-glycoprotein.

$^{86}\text{Rb}^+$ Uptake Assay for Na^+/K^+ -ATPase Activity

The Na^+/K^+ -ATPase is a ubiquitous plasma membrane pump that establishes and maintains the electrochemical gradients of Na^+ and K^+ across the cell membrane. Its activity can be measured by monitoring the uptake of the potassium analog, Rubidium-86 ($^{86}\text{Rb}^+$).

Experimental Workflow: $^{86}\text{Rb}^+$ Uptake Assay

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Caption: Workflow for the $^{86}\text{Rb}^+$ uptake assay to measure Na^+/K^+ -ATPase activity.

Detailed Protocol: $^{86}\text{Rb}^+$ Uptake Assay

Materials and Reagents:

- Cells expressing Na^+/K^+ -ATPase (e.g., HEK293, HeLa, or primary cell cultures)
- 96-well cell culture plates
- Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl , 5 KCl , 1.2 MgSO_4 , 1.2 KH_2PO_4 , 2 CaCl_2 , 25 HEPES, 6 glucose, pH 7.4)
- $^{86}\text{RbCl}$ (specific activity ~1-5 mCi/mg)
- Ouabain (selective inhibitor of Na^+/K^+ -ATPase)
- Stop buffer (ice-cold KRH buffer)
- Scintillation cocktail or 0.1 M NaOH
- Scintillation vials
- Liquid scintillation counter

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- Cell Preparation:
 - On the day of the assay, aspirate the culture medium.
 - Wash the cells twice with 200 μL of pre-warmed (37°C) KRH buffer.
- Pre-incubation:
 - Add 100 μL of KRH buffer to each well.

- For determining ouabain-sensitive uptake, add ouabain to a final concentration of 1 mM to a subset of wells. Add an equivalent volume of vehicle (e.g., water or DMSO) to the control wells.
- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiation of Uptake:
 - Prepare the uptake buffer by adding $^{86}\text{RbCl}$ to KRH buffer to a final activity of 1-2 $\mu\text{Ci}/\text{mL}$.
 - Start the uptake by adding 100 μL of the $^{86}\text{Rb}^+$ -containing uptake buffer to each well (total volume will be 200 μL).
- Incubation: Incubate the plate at 37°C for a predetermined time (typically 10-30 minutes). The optimal incubation time should be determined empirically to ensure linear uptake.
- Termination of Uptake:
 - Rapidly aspirate the uptake buffer.
 - Immediately wash the cells three times with 200 μL of ice-cold stop buffer to remove extracellular $^{86}\text{Rb}^+$.
- Cell Lysis and Scintillation Counting:
 - Add 200 μL of scintillation cocktail directly to each well, or lyse the cells with 100 μL of 0.1 M NaOH, and then transfer the lysate to a scintillation vial containing 4 mL of scintillation cocktail.
 - Measure the radioactivity in each well or vial using a liquid scintillation counter.

Data Presentation and Analysis

Table 1: Example Data for $^{86}\text{Rb}^+$ Uptake Assay

Condition	Replicate 1 (CPM)	Replicate 2 (CPM)	Replicate 3 (CPM)	Average CPM
Total Uptake (Control)	15,234	14,987	15,521	15,247
Non-specific Uptake (+ Ouabain)	1,876	2,012	1,954	1,947

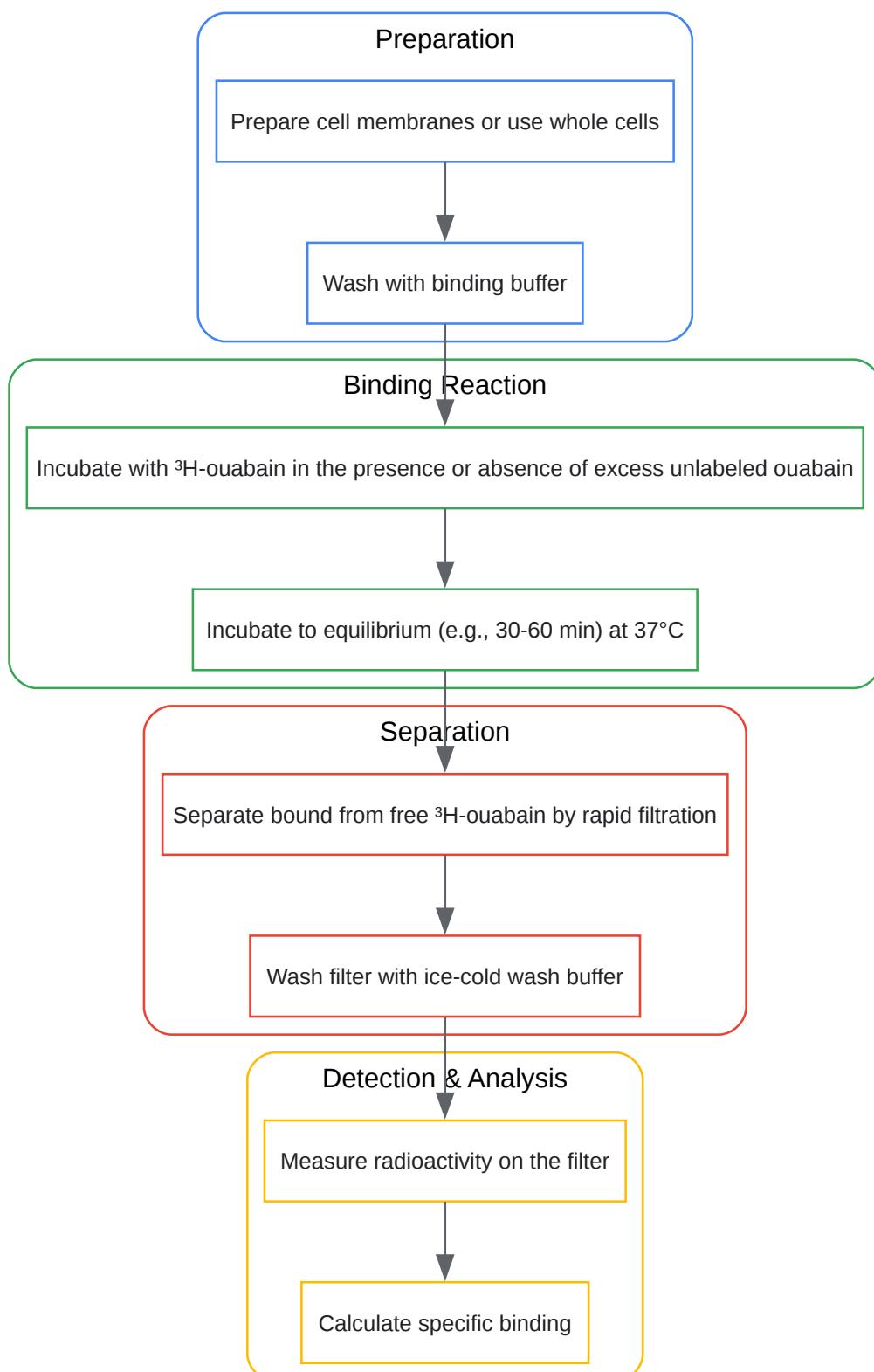
Calculation of Na^+/K^+ -ATPase Activity:

- Calculate the average Counts Per Minute (CPM) for both the total uptake (control) and non-specific uptake (+ ouabain) conditions.
- Determine the ouabain-sensitive uptake:
 - Ouabain-sensitive uptake (CPM) = Average CPM (Total Uptake) - Average CPM (Non-specific Uptake)
 - In the example above: 15,247 CPM - 1,947 CPM = 13,300 CPM.
- Convert CPM to pmol/min/mg protein:
 - First, determine the specific activity of the uptake buffer (CPM/pmol). This is done by counting a known volume of the uptake buffer and dividing by the known concentration of Rb^+ (stable + radioactive).
 - Next, determine the protein concentration in each well (e.g., using a BCA assay on parallel wells).
 - Pump Activity (pmol/min/mg) = (Ouabain-sensitive uptake (CPM) / Specific Activity (CPM/pmol)) / (Incubation time (min) * Protein (mg))

^3H -Ouabain Binding Assay for Na^+/K^+ -ATPase Quantification

This assay measures the number of active Na^+/K^+ -ATPase units by quantifying the specific binding of radiolabeled ouabain, a high-affinity inhibitor of the pump.

Experimental Workflow: ^3H -Ouabain Binding Assay

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Caption: Workflow for the ^3H -ouabain binding assay.

Detailed Protocol: ^3H -Ouabain Binding Assay

Materials and Reagents:

- Cell membranes or whole cells
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4)
- ^3H -Ouabain (specific activity ~15-30 Ci/mmol)
- Unlabeled ouabain
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Filtration apparatus
- Scintillation vials and cocktail
- Liquid scintillation counter

Procedure:

- Membrane/Cell Preparation: Prepare a suspension of cell membranes or whole cells in binding buffer.
- Binding Reaction Setup:
 - In duplicate tubes, add a constant amount of membrane protein or cells (e.g., 50-100 μg).
 - For total binding, add ^3H -ouabain at a concentration near its K_d (e.g., 10-50 nM).
 - For non-specific binding, add ^3H -ouabain along with a high concentration of unlabeled ouabain (e.g., 1 mM).
- Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes to allow binding to reach equilibrium.[\[1\]](#)

- Separation of Bound and Free Ligand:
 - Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
 - Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound ³H-ouabain.
- Scintillation Counting:
 - Transfer the filters to scintillation vials.
 - Add 5 mL of scintillation cocktail and allow the filters to soak.
 - Measure the radioactivity using a liquid scintillation counter.

Data Presentation and Analysis

Table 2: Example Data for ³H-Ouabain Binding Assay

Condition	Replicate 1 (DPM)	Replicate 2 (DPM)	Average DPM
Total Binding	25,480	26,120	25,800
Non-specific Binding	3,210	3,350	3,280

Calculation of Specific Binding:

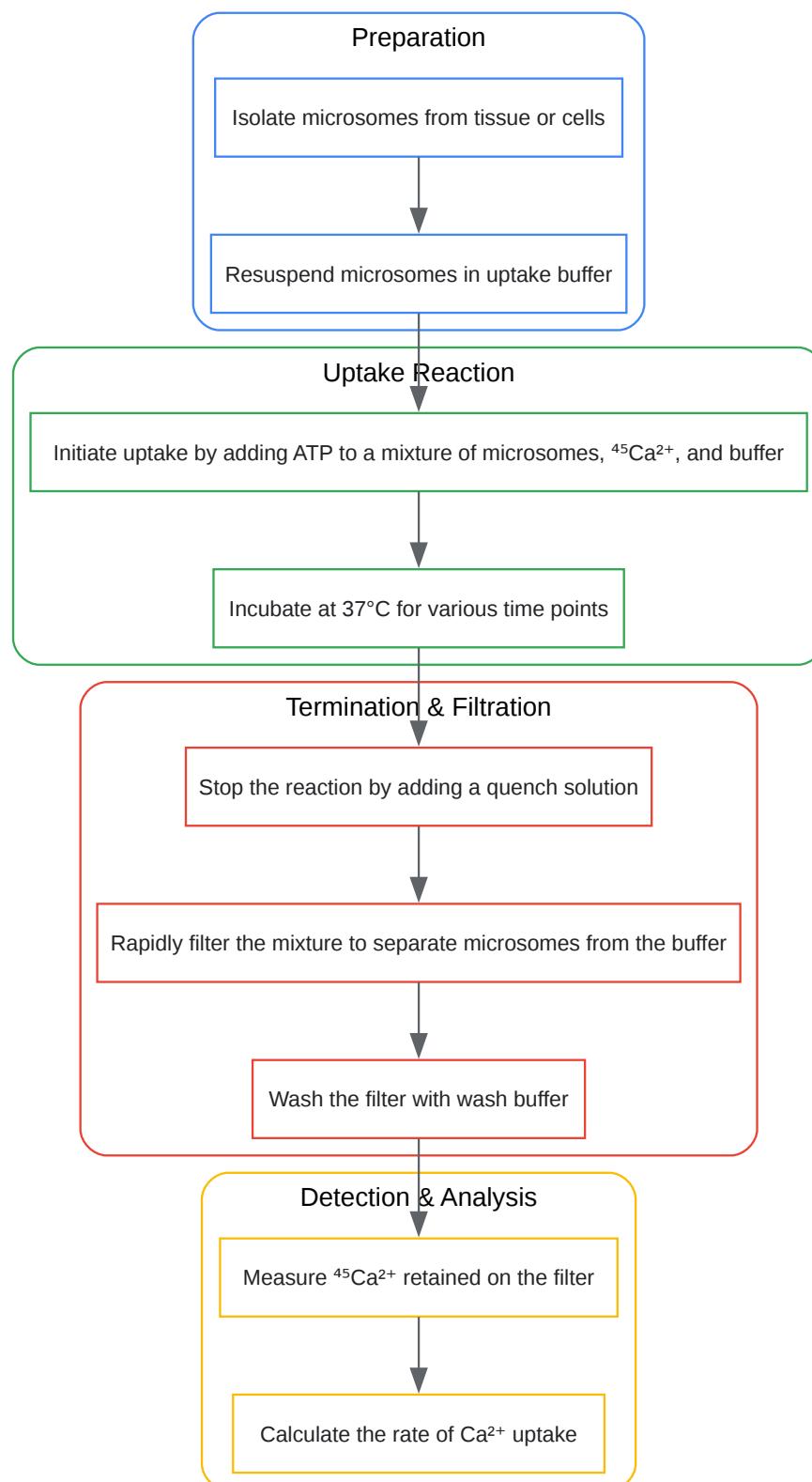
- Calculate Specific Binding (DPM):
 - Specific Binding (DPM) = Average DPM (Total Binding) - Average DPM (Non-specific Binding)
 - In the example: 25,800 DPM - 3,280 DPM = 22,520 DPM.
- Calculate the Number of Binding Sites (B_{max}):
 - Convert specific binding (DPM) to moles of ouabain bound using the specific activity of the ³H-ouabain (DPM/mol).

- Divide by the amount of protein used in the assay to get the number of binding sites per milligram of protein (mol/mg).

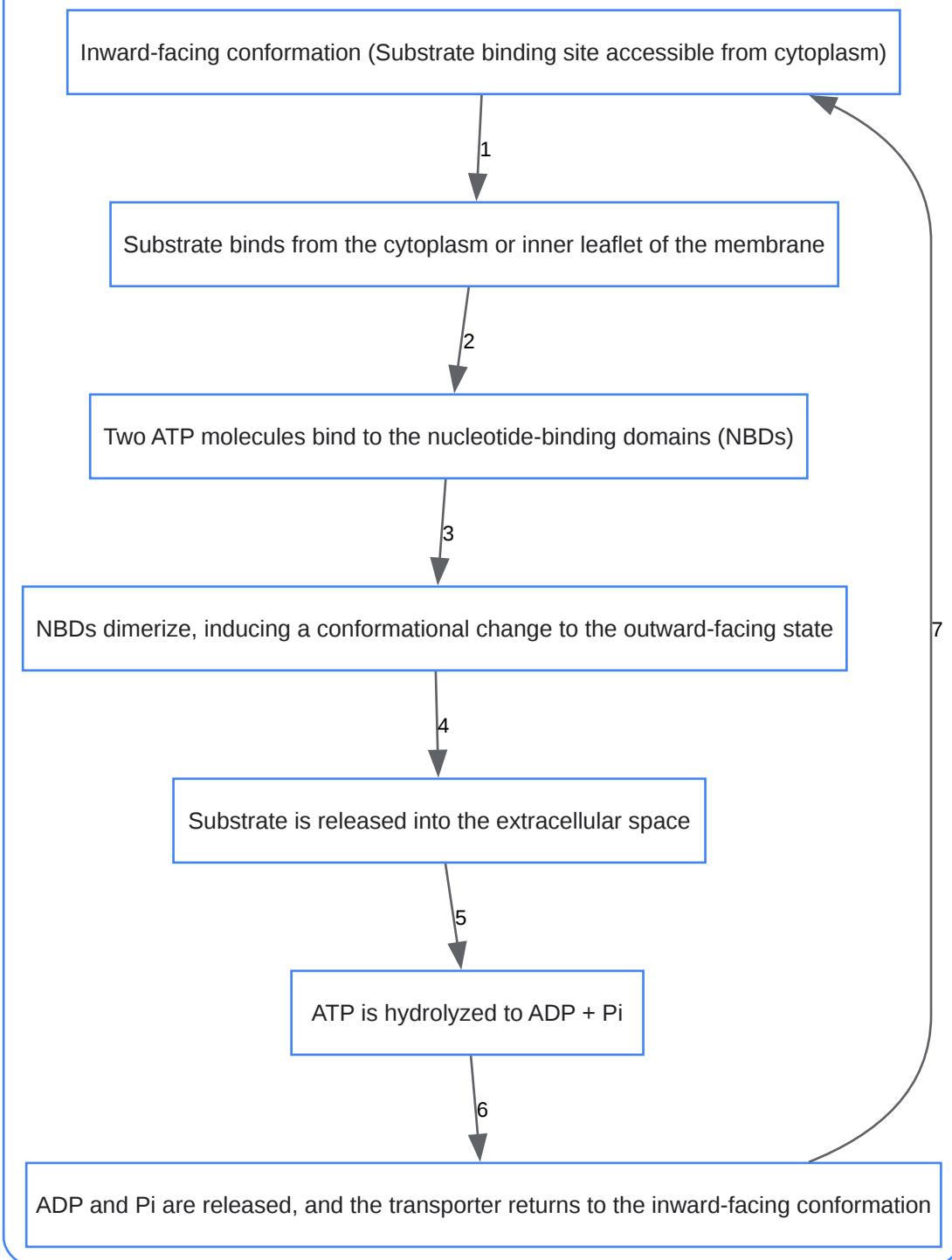
$^{45}\text{Ca}^{2+}$ Uptake Assay for SERCA Pump Activity

The Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase (SERCA) is responsible for pumping Ca^{2+} from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum. Its activity is measured by monitoring the uptake of radioactive calcium ($^{45}\text{Ca}^{2+}$) into isolated microsomes.

Experimental Workflow: $^{45}\text{Ca}^{2+}$ Uptake Assay



P-glycoprotein Transport Cycle



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References

- 1. Evidence for two different Na⁺-dependent [³H]-ouabain binding sites of a Na⁺-K⁺-ATPase of guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
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